molecular formula C7H12ClNO2 B1404989 methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride CAS No. 927679-50-3

methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Cat. No.: B1404989
CAS No.: 927679-50-3
M. Wt: 177.63 g/mol
InChI Key: WYQMWVWFYJQAIB-JMWSHJPJSA-N
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Description

Methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS: 565456-77-1) is a bicyclic amino ester hydrochloride with a molecular formula of C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . It is a key intermediate in synthesizing antiviral agents, notably Paxlovid (nirmatrelvir) . The compound features a rigid 3-azabicyclo[3.1.0]hexane core with a methyl ester group at position 2 and two methyl substituents at position 6,6, contributing to its stereochemical stability and reactivity in amide bond formations .

Properties

IUPAC Name

methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQMWVWFYJQAIB-JMWSHJPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2C[C@@H]2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927679-50-3
Record name rac-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
  • CAS Number : 927679-50-3
  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol
  • Purity : Typically around 95% to 97% depending on the supplier

The compound features a bicyclic structure with a nitrogen atom integrated into the ring system, which significantly influences its biological activity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly opioid receptors. Research indicates that compounds within the 3-azabicyclo[3.1.0]hexane class exhibit significant activity at the μ-opioid receptor, which is essential for pain modulation and other physiological processes.

Pharmacological Properties

Research has shown that this compound may possess the following pharmacological properties:

  • Opioid Receptor Modulation : The compound has been investigated for its affinity and selectivity towards μ-opioid receptors, making it a candidate for pain management therapies.
  • Antiviral Activity : Similar compounds have shown potential as antiviral agents against various viruses, including coronaviruses.

Case Studies and Research Findings

A review of scientific literature reveals several studies exploring the biological activity of this compound:

StudyFindings
Investigated the binding affinity of related compounds at μ-opioid receptors, highlighting the importance of structural modifications in enhancing receptor selectivity and potency.
Explored the potential antiviral properties of azabicyclo compounds, indicating promising results against SARS-CoV-2 and other coronaviruses through inhibition of viral replication pathways.
Analyzed the pharmacokinetics of similar compounds in animal models, demonstrating favorable absorption characteristics and metabolic stability crucial for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

CompoundStructureBiological Activity
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylateStructureHigh affinity for μ-opioid receptors; potential analgesic effects
Methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylateStructureInvestigated for antiviral properties against coronaviruses

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol
  • Purity : ≥ 97%
  • IUPAC Name : rel-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

The structure of this compound features a bicyclic framework which is significant for its biological activity.

Medicinal Chemistry

Methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride has been investigated for its potential therapeutic applications. Its unique structure allows it to interact with biological targets effectively.

Case Study: Analgesic Properties
Research has indicated that compounds similar to methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane derivatives exhibit analgesic effects by modulating pain pathways in the nervous system. Studies have shown that these compounds can act on opioid receptors, providing insights into their potential use as pain relievers .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its bicyclic structure, which can be modified to create various derivatives.

Table 1: Synthetic Applications of this compound

ApplicationDescription
Intermediate in Synthesis Used as an intermediate for synthesizing complex molecules in pharmaceutical chemistry.
Chiral Auxiliary Acts as a chiral auxiliary in asymmetric synthesis processes to produce enantiomerically pure compounds.
Ligand Development Utilized in the development of ligands for metal-catalyzed reactions due to its unique stereochemistry.

Pharmaceutical Development

The compound's properties make it suitable for further development into pharmaceuticals targeting various conditions.

Case Study: Antiviral Research
Methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane derivatives have been explored for their antiviral properties against specific viral infections. The structural modifications of this compound have shown promise in enhancing efficacy against viral replication .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step processes that highlight its reactivity under controlled conditions:

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsProductYieldSource
1Hydroxyl substitutionAlkyl alcohol (Alk-OH), acid catalystPyrrolidine intermediate65-75%
2CyanidationCyanide source (e.g., KCN), polar aprotic solventCyano-substituted intermediate80-85%
3Deprotection & alcoholysisHCl, methanolFinal hydrochloride salt90-95%

These steps demonstrate regioselective functionalization at the bicyclic core, facilitated by steric and electronic effects from the azabicyclo framework.

Post-Synthetic Modifications

The compound undergoes selective transformations at its ester and bicyclic amine groups:

Ester Hydrolysis

  • Reagents : Aqueous HCl or NaOH.

  • Conditions : Reflux in methanol/water (1:1) at 60–80°C.

  • Product : Corresponding carboxylic acid derivative.

  • Applications : Used to generate bioactive intermediates for drug discovery .

Amide Formation

  • Reagents : Primary/secondary amines (e.g., methylamine).

  • Conditions : DCC/HOBt coupling, room temperature.

  • Product : Amide derivatives with retained stereochemistry.

  • Note : The hydrochloride salt enhances solubility in polar solvents, improving reaction efficiency.

Reactivity at the Bicyclic Core

The strained cyclopropane ring and tertiary amine enable unique reactivity:

Ring-Opening Reactions

  • Electrophilic Attack : Reacts with electrophiles (e.g., alkyl halides) at the bridgehead nitrogen, forming quaternary ammonium salts.

  • Oxidation : Treatment with peroxides (e.g., H<sub>2</sub>O<sub>2</sub>) yields N-oxide derivatives, altering electronic properties.

Nucleophilic Substitution

  • At Ester Group : Methoxy group undergoes nucleophilic displacement with thiols or amines under basic conditions, producing thioesters or secondary amides .

Catalytic Transformations

The compound participates in asymmetric catalysis due to its chiral centers:

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and methyl chloride .

  • Hydrolytic Degradation : Prolonged exposure to moisture leads to ester hydrolysis, forming the free carboxylic acid .

Comparative Reactivity with Analogues

Structural variations significantly impact reactivity:

Table 3: Reactivity Comparison with Analogues

CompoundModificationReactivity with KCNSolubility in H<sub>2</sub>OSource
Target compoundHigh25 mg/mL
6,6-Dimethyl derivativeMethyl groups at C6Reduced electrophilicity15 mg/mL
N-Methylated analogueN-CH<sub>3</sub>No reaction with cyanide<5 mg/mL

Mechanistic Insights

  • Steric Effects : The bicyclo[3.1.0] framework directs reagents to the less hindered exo face.

  • Electronic Effects : Protonation of the tertiary amine enhances electrophilic character at adjacent carbons.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Carboxylic Acid Analogue
  • Compound : (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride (CAS: 73836-88-1)
  • Molecular Formula: C₆H₁₀ClNO₂
  • Molecular Weight : 163.6 g/mol .
  • Key Differences :
    • Replaces the methyl ester with a carboxylic acid group.
    • Lower molecular weight and higher polarity due to the free acid, impacting solubility in organic solvents.
    • Used directly in salt forms (e.g., sodium carboxylate) for further coupling reactions .
(b) Alcohol Derivative
  • Compound: ((1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol hydrochloride (CAS: 1283147-20-5)
  • Molecular Formula: C₈H₁₆ClNO
  • Molecular Weight : 177.67 g/mol .
  • Key Differences :
    • Contains a hydroxymethyl group instead of the ester.
    • Increased hydrogen-bonding capacity, altering pharmacokinetics in drug candidates.
    • Less reactive in ester hydrolysis or coupling reactions compared to the methyl ester.

Stereochemical Isomers

(a) (1S,5R)-Isomer
  • Compound : Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS: 2089577-29-5)
  • Molecular Formula: C₉H₁₆ClNO₂
  • Key Differences: Stereochemistry at positions 1 and 5 is inverted, affecting spatial arrangement and biological activity. Not reported in antiviral syntheses, suggesting lower efficacy in target-specific reactions .
(b) 2-Azabicyclo Derivatives
  • Compound : Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride (CAS: 2497594-26-8)
  • Molecular Formula: C₈H₁₄ClNO₂
  • Key Differences :
    • Nitrogen at position 2 instead of 3, altering ring strain and hydrogen-bonding sites.
    • Additional methyl group at position 5, increasing steric hindrance .

Protective Group Variations

(a) Boc-Protected Analogue
  • Compound : Methyl (1R,2S,5S)-3-[N-(tert-butoxycarbonyl)-3-methyl-L-valyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (C31)
  • Key Differences :
    • Incorporates a Boc-protected amine, enabling selective deprotection in multi-step syntheses.
    • Requires acidic conditions for deprotection, contrasting with the methyl ester’s base-sensitive hydrolysis .
(b) Trifluoromethylsulfonyl Derivative
  • Compound: Methyl (1R,2S,5S)-3-[(2S)-2-cyclohexyl-2-[(trifluoromethyl)sulfonyl]amino]acetyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (C70)
  • Key Differences :
    • Features a sulfonamide group, enhancing electrophilicity for nucleophilic substitutions.
    • Used in late-stage functionalization, unlike the parent ester’s role in early intermediates .

Table 1: Key Properties of Selected Compounds

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Functional Group Role in Synthesis
Target (565456-77-1) C₉H₁₆ClNO₂ 205.68 Methyl ester Antiviral intermediate
Carboxylic acid (73836-88-1) C₆H₁₀ClNO₂ 163.60 Carboxylic acid Sodium salt precursor
(1S,5R)-Isomer (2089577-29-5) C₉H₁₆ClNO₂ 205.68 Methyl ester Stereochemical comparator
Alcohol derivative (1283147-20-5) C₈H₁₆ClNO 177.67 Hydroxymethyl Pharmacokinetic studies

Preparation Methods

Key Intermediates and Reaction Steps

A patented process (WO2004113295A1) outlines a robust method for preparing the compound or closely related analogs with the following key steps:

Step Description Conditions Notes
1 Formation of bicyclic intermediate (compound III) Temperature: -78°C to 80°C (preferably -30°C to 10°C), ~18 hours Starting from appropriate cyclopropyl or azabicyclic precursors
2 Amination of compound III to yield compound IV Use of chiral primary amines (e.g., (R)(+)-α-methylbenzylamine, ephedrine) Ensures stereochemical control
3 Treatment of compound III with ammonium source, carboxylic acid activator, and base Solvent: suitable organic solvents; ammonium bicarbonate preferred Converts intermediate to amine-carboxylate derivative
4 Esterification to introduce methyl ester group Use of methanol or other alcohols (2-8 molar equivalents) Temperature: 25°C to 65°C (preferably 45°C to 55°C), ~10 hours
5 Deprotection and salt formation Hydrogenation with Pd-C catalyst under 30-180 psi H2 (preferably 70-80 psi) Solvent: methanol, ethanol, or 1-butanol; acetic acid catalyst optional

This sequence allows for the synthesis of the methyl ester bicyclic amine with the correct stereochemistry, followed by conversion to the hydrochloride salt for stability.

Reaction Conditions and Optimization

  • Temperature control is critical, especially during amination and esterification steps, to maintain stereochemical integrity and avoid side reactions.
  • Chiral amines used in amination steps impart stereoselectivity, crucial for obtaining the (1R,2S,5S) isomer.
  • Hydrogenation for deprotection and salt formation is performed under controlled pressure and temperature to ensure complete conversion without over-reduction.
  • Use of ammonium bicarbonate as ammonium source is preferred for mild reaction conditions.
  • The process yields methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride with high stereochemical purity, essential for biological activity.
  • The stereochemistry at positions 1, 2, and 5 is maintained throughout the synthesis, confirmed by chiral HPLC and NMR analysis.
  • The hydrochloride salt form enhances compound stability and solubility, facilitating downstream applications.
  • The method is scalable and adaptable, suitable for both laboratory synthesis and industrial production.
Parameter Range/Value Preferred Conditions Remarks
Amination temperature -78°C to 80°C -30°C to 10°C Controls stereoselectivity
Amine equivalents 1-2 eq Chiral primary amines (R)(+)-α-methylbenzylamine preferred
Esterification alcohol equivalents 2-8 eq 4-5 eq methanol Ensures complete ester formation
Esterification temperature 25°C to 65°C 45°C to 55°C Reaction time ~10 hours
Hydrogenation pressure 30-180 psi H2 70-80 psi Pd-C catalyst used
Solvent for hydrogenation Methanol, ethanol, 1-butanol Methanol preferred Acetic acid catalyst optional

The preparation of this compound is a multi-step synthetic process involving careful stereochemical control through chiral amination and controlled esterification, followed by catalytic hydrogenation to yield the hydrochloride salt. The process is well-documented in patent literature and research sources, providing a reliable route to this important bicyclic compound with applications in pharmaceutical development.

Q & A

Q. What are the recommended synthetic routes for methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves bicyclic ring formation via thermal cyclization or Simmons-Smith reactions. For example, L-glutamic acid derivatives can undergo cyclization with methylene bromide to form the azabicyclo core, followed by carboxylation and salt formation . Key factors include:
  • Temperature control (60–80°C) to minimize racemization.
  • Chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) to preserve stereochemistry during carboxylation.
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate enantiomers .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine NMR spectroscopy (1H/13C, DEPT-135) to confirm the bicyclic structure and stereochemistry, FT-IR to validate ester and ammonium chloride functional groups, and X-ray crystallography for absolute configuration determination . For purity:
  • HPLC : Use a chiral column (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (85:15) to assess enantiomeric excess (>98%) .
  • Elemental analysis (C, H, N) to confirm stoichiometry .

Q. What safety protocols are critical for handling this hydrochloride salt in laboratory settings?

  • Methodological Answer : Refer to GHS hazard codes (e.g., H315, H319, H335) and implement:
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • First aid : For skin contact, rinse immediately with water; for inhalation, administer oxygen via mask .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported for this bicyclic compound?

  • Methodological Answer : Discrepancies may arise from incorrect NOESY interpretations or crystallographic disorder. Validate using:
  • Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-calculated spectra to confirm absolute configuration .
  • Resonant X-ray diffraction : Resolve ambiguous electron density in crystal structures .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Use phosphate buffers (pH 3–9) and monitor degradation via LC-MS. The ester group hydrolyzes rapidly above pH 7, requiring storage at pH 4–6 .
  • Thermal stability : Store at –20°C under argon; avoid repeated freeze-thaw cycles to prevent salt dissociation .

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Apply DFT calculations (B3LYP/6-31G*) to model transition states for ring-opening reactions or nucleophilic substitutions. Validate with:
  • Molecular dynamics (MD) simulations : Assess solvent effects (e.g., DMSO vs. methanol) on reaction pathways .
  • Docking studies : Screen interactions with enzymes (e.g., proteases) for potential bioactivity .

Q. What analytical techniques differentiate degradation products from synthetic impurities?

  • Methodological Answer : Use LC-HRMS with a Q-TOF detector to identify impurities:
  • Degradants : Look for hydrolyzed ester fragments (m/z shifts +18 Da) or oxidized aziridine rings .
  • Synthetic byproducts : Track unreacted intermediates (e.g., dimethylamino precursors) via retention time matching .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity data for azabicyclo compounds?

  • Methodological Answer : Variations in LD50 values may stem from differences in animal models or impurity profiles. Mitigate by:
  • Batch standardization : Use LC-MS to ensure impurity levels <0.1% .
  • In vitro assays : Compare cytotoxicity (e.g., HEK293 cells) across batches to isolate toxic impurities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

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